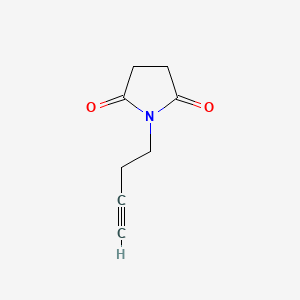![molecular formula C23H22N2O2 B3263768 4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid CAS No. 379728-16-2](/img/structure/B3263768.png)
4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
説明
This compound is an organic building block containing an isocyanate group . It’s also known as 4-isocyanato-N,N-dimethylaniline .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the compound 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol was synthesized by microwave irradiation technique .Molecular Structure Analysis
The crystal system, lattice parameters, and molecular structure of similar compounds have been determined by single crystal X-ray diffraction technique . The compound exhibits intermolecular and intramolecular hydrogen bonding interactions in its crystal structure .Chemical Reactions Analysis
The mechanism of hydrolysis of 4-(dimethylamino)phenyl isocyanate, a similar compound, has been studied .Physical and Chemical Properties Analysis
The freezing point, density, and refractive index of 4-(dimethylamino)phenyl isocyanate are 311.15K, 1.1436g/cm^3, and 1.5600 respectively .科学的研究の応用
Applications in Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP), a structural analog of the compound , is a significant fluorophoric platform for developing chemosensors for various analytes. Compounds based on DFP have been effective in detecting metal ions like Zn2+, Cu2+, Al3+, Mg2+, and Hg2+, anions such as N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, and AsO33−, and neutral molecules like mandelic acid, cysteine, and glutathione. The high selectivity and sensitivity of DFP-based chemosensors have been well-documented, indicating potential applications of structurally related compounds like 4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid in similar domains (Roy, 2021).
Applications in Organic Light-Emitting Diodes (OLEDs)
The 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene (BODIPY)-based materials, closely related to the compound of interest, have been recognized as platforms for various applications like sensors, organic thin-film transistors, and organic photovoltaics. Notably, their application as active materials in OLEDs has only recently begun to be explored. This suggests potential utility for structurally similar compounds in the development of 'metal-free' infrared emitters and other innovative OLED applications (Squeo & Pasini, 2020).
Applications in Biomass-derived Chemicals
Levulinic acid (LEV), a biomass-derived chemical, shares functional groups with the compound of interest, making it flexible and unique in drug synthesis. It reduces the cost of drug synthesis, contributes to cleaner reactions, and possesses untapped potential in medicine. The compound might similarly offer versatility in drug synthesis, potentially enabling the development of novel pharmaceuticals and reducing synthesis costs (Zhang et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-25(2)17-12-10-15(11-13-17)14-16-6-5-8-19-21(23(26)27)18-7-3-4-9-20(18)24-22(16)19/h3-4,7,9-14H,5-6,8H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINAXLADFXBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


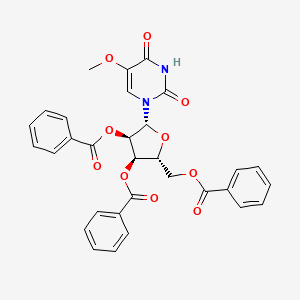
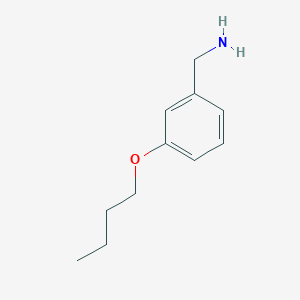
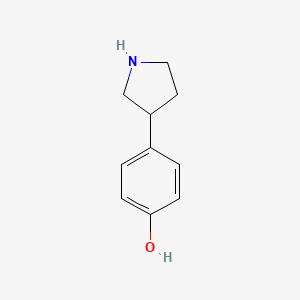
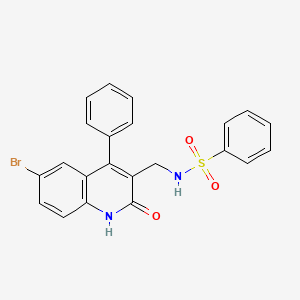


![3-(Bromomethyl)-5-methylbenzo[d]isoxazole](/img/structure/B3263731.png)
![4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester](/img/structure/B3263739.png)
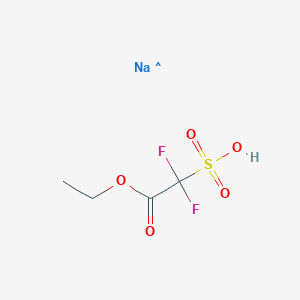

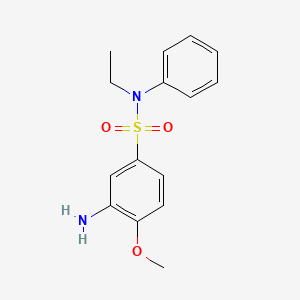
![Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B3263770.png)
